rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis
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Overview
Description
rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis: is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound is characterized by its cyclohexane ring substituted with an isopropyl group and an amine group, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis typically involves the following steps:
Cyclohexane Derivative Preparation: Starting with a cyclohexane derivative, the isopropyl group is introduced via Friedel-Crafts alkylation.
Resolution of Racemic Mixture: The racemic mixture is resolved to obtain the desired stereoisomer.
Formation of Hydrochloride Salt: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis: can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis: has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes in biological systems.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (1r,4r)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, trans
- (1s,4r)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis
- (1r,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, trans
Uniqueness
rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis: is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity compared to other stereoisomers.
Properties
CAS No. |
1087351-25-4 |
---|---|
Molecular Formula |
C9H20ClN |
Molecular Weight |
177.7 |
Purity |
95 |
Origin of Product |
United States |
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